molecular formula C10H14BrClN2 B2739679 Piperazine, 1-(2-bromophenyl)-, monohydrochloride CAS No. 853745-55-8

Piperazine, 1-(2-bromophenyl)-, monohydrochloride

Cat. No.: B2739679
CAS No.: 853745-55-8
M. Wt: 277.59
InChI Key: BIXLVAQDGFZJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-(2-bromophenyl)-, monohydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromophenyl group attached to the piperazine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1-(2-bromophenyl)-, monohydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

In industrial settings, the production of piperazine derivatives often involves the use of commercially available N-alkyl, N-acyl, or N-protected piperazines as starting materials. These compounds are then subjected to various chemical reactions to introduce the desired functional groups .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-bromophenyl)-, monohydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions can result in a variety of substituted piperazines .

Scientific Research Applications

Piperazine, 1-(2-bromophenyl)-, monohydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to piperazine, 1-(2-bromophenyl)-, monohydrochloride include other piperazine derivatives such as:

  • 1-(2-chlorophenyl)piperazine
  • 1-(2-fluorophenyl)piperazine
  • 1-(2-methylphenyl)piperazine

Uniqueness

What sets this compound apart from its analogs is the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in unique substitution reactions and may enhance the compound’s binding affinity to certain molecular targets .

Properties

IUPAC Name

1-(2-bromophenyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXLVAQDGFZJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.